cis-5,8,11-Eicosatrienoic acid methyl ester

Overview

Description

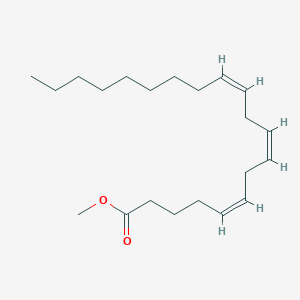

cis-5,8,11-Eicosatrienoic acid methyl ester: is a fatty acid methyl ester derived from eicosatrienoic acid. It is a colorless oil with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . This compound is known for its role in various biochemical processes and is often used in scientific research.

Mechanism of Action

Target of Action

It is known that eicosanoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular receptors, including g-protein coupled receptors .

Mode of Action

Eicosanoids typically exert their effects by binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events .

Biochemical Pathways

They are involved in lipid signaling complexes that induce an inflammatory immune response .

Pharmacokinetics

It is known that eicosanoids and their esters are typically rapidly metabolized and excreted .

Result of Action

Eicosanoids are known to have wide-ranging effects on cellular function, often acting as potent mediators of inflammation and immune response .

Action Environment

The action of cis-5,8,11-Eicosatrienoic acid methyl ester, like other eicosanoids, can be influenced by a variety of environmental factors. For instance, it is known to be unstable to oxygen and direct sunlight, which can affect its efficacy and stability .

Biochemical Analysis

Biochemical Properties

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Cellular Effects

It is known that its level is elevated in plasma during essential fatty acid deficiency in humans

Molecular Mechanism

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Temporal Effects in Laboratory Settings

It is known that it is unstable to oxygen and direct sunlight, therefore, extreme care should be taken in handling this product

Metabolic Pathways

It is known that it can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5,8,11-Eicosatrienoic acid methyl ester typically involves the esterification of eicosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: cis-5,8,11-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

cis-5,8,11-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.

Biology: This compound is studied for its role in cellular signaling and membrane structure.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in inflammation and metabolic disorders.

Industry: It is used in the production of bio-based lubricants and surfactants.

Comparison with Similar Compounds

- cis-8,11,14-Eicosatrienoic acid

- cis-11,14-Eicosadienoic acid

- cis-5,8,11,14,17-Eicosapentaenoic acid

- Arachidonic acid

Comparison: cis-5,8,11-Eicosatrienoic acid methyl ester is unique due to its specific double bond positions, which confer distinct biochemical properties. Compared to other similar compounds, it has a unique role in modulating inflammatory responses and cellular signaling pathways .

Biological Activity

Cis-5,8,11-eicosatrienoic acid methyl ester (C20H36O2) is a polyunsaturated fatty acid methyl ester derived from eicosatrienoic acid. This compound is notable for its potential biological activities, particularly in the context of human health and disease. It is characterized by three double bonds located at the 5th, 8th, and 11th carbon positions of its hydrocarbon chain, which contribute to its unique biochemical properties.

- Molecular Formula : C21H36O2

- Molecular Weight : 320.51 g/mol

- Structural Characteristics : Contains three cis double bonds, which influence its metabolism and biological functions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It is metabolized into various eicosanoids that play crucial roles in inflammatory responses. For instance:

- Eicosanoid Production : This compound can be converted into prostaglandins and leukotrienes, which are vital mediators in inflammation and immune responses .

Cardiovascular Health

Studies have suggested that this fatty acid methyl ester may contribute to cardiovascular health by:

- Vasodilation : It has been shown to induce vasodilation through the production of nitric oxide (NO) and other vasodilatory metabolites .

- Lipid Profile Improvement : Regular consumption may help improve lipid profiles by reducing triglyceride levels and increasing HDL cholesterol .

Neuroprotective Properties

Emerging evidence points towards the neuroprotective effects of this compound:

- Cognitive Function : It may support cognitive function by modulating inflammatory pathways associated with neurodegenerative diseases .

- Neuroinflammation Reduction : The compound's anti-inflammatory properties could be beneficial in reducing neuroinflammation linked to conditions like Alzheimer's disease.

Study on Inflammatory Response

A study published in the Journal of Atherosclerosis and Thrombosis examined the effects of dihomogamma-linolenic acid (DGLA), a precursor to this compound. The results indicated a significant reduction in markers of inflammation in ApoE-deficient mice when treated with DGLA, suggesting a similar potential for this compound .

Cardiovascular Impact Study

Another study investigated the impact of dietary supplementation with eicosatrienoic acids on cardiovascular health. Participants who incorporated these fatty acids into their diets showed improved endothelial function and reduced arterial stiffness, highlighting the cardiovascular benefits associated with these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-linolenic acid | Contains three double bonds (9, 12, 15) | Essential fatty acid found in flaxseed oil |

| Gamma-linolenic acid | Contains three double bonds (6, 9, 12) | Precursor for anti-inflammatory eicosanoids |

| Dihomo-gamma-linolenic acid | Contains four double bonds (6, 9, 12, 15) | Important for arachidonic acid synthesis |

| This compound | Contains three double bonds (5, 8, 11) | Unique metabolic pathways influencing inflammation |

Properties

CAS No. |

14602-39-2 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl icosa-5,8,11-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3 |

InChI Key |

AESHPAQQBZWZMS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC |

Appearance |

Unit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid |

Synonyms |

Mead Acid methyl ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.